molecular formula C16H13F2N3O B5349313 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No. B5349313
M. Wt: 301.29 g/mol
InChI Key: RGCNLWJYTDNYMZ-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide, also known as DPPA, is a chemical compound that has become a subject of scientific research due to its potential applications in medicinal chemistry. DPPA belongs to the class of pyrazolo[1,5-a]pyridine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and cell cycle arrest. This results in the induction of apoptosis in cancer cells. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins, leading to the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This compound also exhibits anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. In addition, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. This compound also exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain management. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its bioavailability and efficacy. Furthermore, the development of novel drug delivery systems may improve the solubility and bioavailability of this compound. Finally, the exploration of the structure-activity relationship of this compound may lead to the development of more potent and selective derivatives with improved therapeutic potential.

Synthesis Methods

The synthesis of 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves the reaction of 2,4-difluoroaniline with pyrazolo[1,5-a]pyridine-3-carbaldehyde in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound also exhibits anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases and pain management.

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-5-4-11(14(18)8-13)7-16(22)19-9-12-10-20-21-6-2-1-3-15(12)21/h1-6,8,10H,7,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCNLWJYTDNYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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